N-(4-bromophenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(4-bromophenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 4-bromophenylamine with 6-ethyl-4-oxo-4H-chromene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The chromene moiety can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The carboxamide group can participate in condensation reactions with other amines or acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) and copper(I) iodide (CuI) in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Condensation Reactions: Reagents like DCC and DMAP are used for amide bond formation.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microbial cells by interfering with their biosynthetic pathways. In cancer cells, it may induce apoptosis by targeting specific signaling pathways and enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.
N-(4-bromophenyl)sulfonylbenzoyl-L-valine: Exhibits antimicrobial and antioxidant properties.
Uniqueness
N-(4-bromophenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique chromene structure, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C18H14BrNO3 |
---|---|
Molecular Weight |
372.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-6-ethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C18H14BrNO3/c1-2-11-3-8-16-14(9-11)15(21)10-17(23-16)18(22)20-13-6-4-12(19)5-7-13/h3-10H,2H2,1H3,(H,20,22) |
InChI Key |
FITJWDRUGJKHGX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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